molecular formula C11H12F3NO B2446053 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1533767-67-7

3,5-Dimethyl-N-(2,2,2-trifluoroethyl)benzamide

Cat. No. B2446053
CAS RN: 1533767-67-7
M. Wt: 231.218
InChI Key: YFXMIZRDMKTLJB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of amides and is commonly referred to as DMTFEB.

Mechanism of Action

The mechanism of action of DMTFEB is not fully understood. However, it is believed to act on the GABA-A receptor, which is an ionotropic receptor that mediates the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). DMTFEB is thought to enhance the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
DMTFEB has been shown to have various biochemical and physiological effects. It has been found to increase the seizure threshold in animal models, indicating its potential as an anticonvulsant. It has also been shown to have analgesic and anti-inflammatory effects. In addition, DMTFEB has been found to protect against oxidative stress and inflammation, suggesting its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMTFEB in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, making it a cost-effective option for research. However, one of the limitations of using DMTFEB is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of DMTFEB. One direction is the development of novel drugs based on the structure of DMTFEB for the treatment of various diseases. Another direction is the investigation of the potential of DMTFEB as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of DMTFEB and its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, DMTFEB is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMTFEB in various fields and to develop novel drugs based on its structure.

Synthesis Methods

The synthesis of DMTFEB involves the reaction of 3,5-dimethylbenzoic acid with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in anhydrous conditions, and the product is purified by column chromatography.

Scientific Research Applications

DMTFEB has been extensively studied in various scientific research fields. It has shown potential applications in medicinal chemistry, drug discovery, and neuropharmacology. In medicinal chemistry, DMTFEB has been investigated for its anticonvulsant, analgesic, and anti-inflammatory properties. In drug discovery, DMTFEB has been used as a lead compound for the development of novel drugs for the treatment of various diseases. In neuropharmacology, DMTFEB has been studied for its potential as a neuroprotective agent.

properties

IUPAC Name

3,5-dimethyl-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c1-7-3-8(2)5-9(4-7)10(16)15-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXMIZRDMKTLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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